molecular formula C18H23N3O2 B2531079 N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-3-methylbutanamide CAS No. 1021081-79-7

N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-3-methylbutanamide

Cat. No. B2531079
CAS RN: 1021081-79-7
M. Wt: 313.401
InChI Key: BKCZIGJRZOTMBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds is a focal point in medicinal chemistry due to their potential biological activities. In one study, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were prepared through a multi-step process. This involved converting various organic acids into corresponding esters, then to hydrazides, and subsequently to 5-substituted-1,3,4-oxadiazol-2-thiols. The final compounds were synthesized by reacting these thiols with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of DMF and NaH .

Molecular Structure Analysis

The structural elucidation of the synthesized compounds was achieved using various spectroscopic techniques. For instance, the N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were characterized through 1H-NMR, IR, and mass spectral data . Similarly, the compound N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was characterized by IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis, ensuring a comprehensive understanding of the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their potential as lipoxygenase inhibitors. The synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide, for example, was achieved by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile using triethylamine and propylphosphonic anhydride in ethyl acetate . This demonstrates the versatility of amide bond formation in creating a diverse array of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely tied to their biological activities. For instance, the synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were screened against the lipoxygenase enzyme and exhibited moderately good activities . Additionally, the design of ligands related to N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide included structural features to optimize lipophilicity for brain penetration and reduce nonspecific binding, which are crucial for their function as dopamine receptor ligands .

Scientific Research Applications

Radiosynthesis for PET Imaging

A study on a derivative of CGS 27023A, a potent matrix metalloproteinase inhibitor, showcases the development of a fluorine-18 labeled compound for positron emission tomography (PET) imaging. This demonstrates the compound's utility in visualizing biological processes related to matrix metalloproteinases in vivo, highlighting its potential for research in disease pathology and therapeutic monitoring (Wagner et al., 2009).

Antimicrobial and Antioxidant Activities

Secondary metabolites from the endophytic fungus Botryosphaeria dothidea, isolated from Melia azedarach, were found to exhibit significant antimicrobial, antioxidant, and cytotoxic activities. This study underscores the importance of natural product discovery from endophytic fungi in developing new compounds with potential applications in treating infectious diseases, cancer, and oxidative stress-related conditions (Jian Xiao et al., 2014).

Antimicrobial Derivatives

Research into novel 1,2,4-Triazole derivatives, synthesized from ester ethoxycarbonylhydrazones, has shown good to moderate antimicrobial activities against various microorganisms. These findings highlight the potential of chemical derivatives in addressing antibiotic resistance and the need for new antimicrobial agents (H. Bektaş et al., 2007).

Herbicide and Environmental Impact Research

A study examining the transport of residual and contact herbicides through field lysimeters underlines the environmental impact of agricultural chemicals. It provides a framework for understanding the movement of herbicides in the environment, crucial for developing more sustainable agricultural practices and minimizing water contamination (R. Malone et al., 2004).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects on humans and the environment. Unfortunately, the specific safety and hazards information for “N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-3-methylbutanamide” is not available in the literature .

properties

IUPAC Name

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-5-23-18-9-8-15(20-21-18)14-7-6-13(4)16(11-14)19-17(22)10-12(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCZIGJRZOTMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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